An In-Depth Technical Guide to 3-(Oxetan-3-yl)pyrrolidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-(Oxetan-3-yl)pyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Tale of Two Rings and Their Synergy in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is a perpetual endeavor. Among the rising stars in this field is the unique hybrid molecule, 3-(Oxetan-3-yl)pyrrolidine. This compound marries the three-dimensional, metabolically robust nature of the oxetane ring with the versatile and frequently bioactive pyrrolidine scaffold.[1] The incorporation of the strained four-membered oxetane ring, in particular, has been shown to be a valuable strategy for improving properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique vector for molecular interactions.[1] This guide aims to provide a comprehensive technical overview of 3-(Oxetan-3-yl)pyrrolidine, from its fundamental chemical properties to its synthesis and burgeoning applications in drug development.
Physicochemical and Computed Properties
Understanding the fundamental properties of a molecule is the bedrock of its application in any scientific pursuit. While extensive experimental data for 3-(Oxetan-3-yl)pyrrolidine is not widely published, a combination of data from its commercially available hemioxalate salt, computed properties, and analysis of its constituent rings provides a strong foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO | PubChem[2] |
| Molecular Weight | 127.18 g/mol | PubChem[2] |
| CAS Number | 1273567-00-2 | PubChem[2] |
| Appearance | Inferred to be a colorless liquid or low-melting solid; the hemioxalate salt is an off-white powder. | Amadis Chemical [Inferred] |
| XLogP3 (Computed) | 0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[2] |
Note: The physical state of the free base is inferred from the solid nature of its salt form.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the pyrrolidine and oxetane ring protons.
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Oxetane Protons: The methylene protons on the oxetane ring would likely appear as multiplets in the range of 4.0-5.0 ppm.[3]
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Pyrrolidine Protons: The protons on the pyrrolidine ring would be expected to appear as a series of multiplets between 1.5 and 3.5 ppm. The N-H proton would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
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Methine Proton: The proton at the junction of the two rings (C3 of the pyrrolidine) would appear as a multiplet, likely in the upfield region of the pyrrolidine signals.
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the seven carbon atoms in the molecule.
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Oxetane Carbons: The carbons of the oxetane ring are expected to resonate in the range of 70-80 ppm for the carbons bonded to the oxygen and at a higher field for the other carbon.
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Pyrrolidine Carbons: The carbons of the pyrrolidine ring would typically appear in the range of 25-60 ppm.[4]
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Quaternary Carbon: The carbon at the junction of the two rings would be a quaternary carbon and would likely have a chemical shift in the range of 30-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(Oxetan-3-yl)pyrrolidine is expected to show the following characteristic absorption bands:
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N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5]
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C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the aliphatic rings.[5]
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the ether linkage within the oxetane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Oxetan-3-yl)pyrrolidine, the molecular ion peak (M⁺) would be expected at m/z = 127. Key fragmentation pathways would likely involve the cleavage of the pyrrolidine or oxetane rings. A common fragmentation for pyrrolidine-containing compounds is the loss of the pyrrolidine ring.[6]
Synthesis of 3-(Oxetan-3-yl)pyrrolidine: A Strategic Construction
The synthesis of 3-(Oxetan-3-yl)pyrrolidine is not extensively detailed in publicly available literature. However, a logical retrosynthetic analysis suggests several potential synthetic routes, likely involving the coupling of a pre-functionalized pyrrolidine with an oxetane precursor or vice versa.
Caption: Potential synthetic strategies for 3-(Oxetan-3-yl)pyrrolidine.
Exemplary Synthetic Protocol (Hypothetical)
The following is a plausible, though not experimentally verified, protocol for the synthesis of 3-(Oxetan-3-yl)pyrrolidine, illustrating one of the potential strategies.
Step 1: Synthesis of N-Boc-3-iodopyrrolidine
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To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude mesylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12 hours.
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Cool the mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to afford N-Boc-3-iodopyrrolidine.
Step 2: Lithiation and Reaction with Oxetan-3-one
-
To a solution of N-Boc-3-iodopyrrolidine (1.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add tert-butyllithium (2.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
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Add a solution of oxetan-3-one (1.2 eq) in anhydrous diethyl ether dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Step 3: Deprotection to Yield 3-(Oxetan-3-yl)pyrrolidine
-
Dissolve the crude product from Step 2 in a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-(Oxetan-3-yl)pyrrolidine. Further purification may be achieved by distillation or column chromatography.
Reactivity and Chemical Behavior
The chemical reactivity of 3-(Oxetan-3-yl)pyrrolidine is dictated by the functional groups present: a secondary amine and a strained ether.
-
N-Functionalization: The secondary amine of the pyrrolidine ring is nucleophilic and will readily undergo reactions such as alkylation, acylation, arylation, and reductive amination to introduce a wide variety of substituents. This functional handle is key to its utility in building more complex molecules.
-
Oxetane Ring Opening: While the oxetane ring is generally more stable than an epoxide, it can undergo ring-opening reactions under acidic or with strong nucleophilic conditions. This reactivity can be exploited in synthetic chemistry to generate 1,3-difunctionalized compounds.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of the pyrrolidine and oxetane rings makes 3-(Oxetan-3-yl)pyrrolidine a highly attractive building block in drug discovery.
Caption: Medicinal chemistry advantages and potential applications.
The pyrrolidine ring is a common motif in a vast number of FDA-approved drugs and natural products, often contributing to target binding and favorable pharmacokinetic properties. The oxetane moiety, as a "non-classical" bioisostere, can replace gem-dimethyl or carbonyl groups to improve metabolic stability and solubility. The sp³-rich, three-dimensional nature of the combined scaffold allows for the exploration of new chemical space and can lead to improved target selectivity and reduced off-target effects.
While specific examples of marketed drugs containing the 3-(Oxetan-3-yl)pyrrolidine core are not yet prevalent, its use as a building block in the patent literature for various therapeutic targets is on the rise, indicating its growing importance in the drug discovery pipeline.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3-(Oxetan-3-yl)pyrrolidine. It is a secondary amine and may be corrosive and irritating to the skin and eyes. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(Oxetan-3-yl)pyrrolidine represents a fascinating and highly valuable building block for modern drug discovery. Its unique combination of a versatile pyrrolidine scaffold and a property-enhancing oxetane ring offers medicinal chemists a powerful tool to design and synthesize novel therapeutic agents with improved pharmacological profiles. As synthetic methodologies for its derivatives become more established, we can anticipate the increasing appearance of this promising scaffold in the next generation of innovative medicines.
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